6-Amino-3-tert-butyl-4-(3-ethoxy-4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-AMINO-3-TERT-BUTYL-4-(3-ETHOXY-4-METHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound with a unique structure that includes a pyrano[2,3-c]pyrazole core
Preparation Methods
The synthesis of 6-AMINO-3-TERT-BUTYL-4-(3-ETHOXY-4-METHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves a multi-step process. One common method includes the cyclocondensation reaction between a suitable hydrazine and a carbon unit such as 1,3-dicarbonyl compounds, α,β-unsaturated carbonyl compounds, or β-enaminones . The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions
Scientific Research Applications
6-AMINO-3-TERT-BUTYL-4-(3-ETHOXY-4-METHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors to exert its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar compounds to 6-AMINO-3-TERT-BUTYL-4-(3-ETHOXY-4-METHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE include other pyrano[2,3-c]pyrazole derivatives such as:
- 6-AMINO-3-TERT-BUTYL-4-(3-ETHOXY-4-HYDROXYPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
- 6-AMINO-3-TERT-BUTYL-4-(2,5-DIMETHOXYPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and applications.
Properties
Molecular Formula |
C20H24N4O3 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
6-amino-3-tert-butyl-4-(3-ethoxy-4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C20H24N4O3/c1-6-26-14-9-11(7-8-13(14)25-5)15-12(10-21)18(22)27-19-16(15)17(23-24-19)20(2,3)4/h7-9,15H,6,22H2,1-5H3,(H,23,24) |
InChI Key |
QJZKEZKRMPXVTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C(C)(C)C)N)C#N)OC |
Origin of Product |
United States |
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